molecular formula C17H23Cl3N2O3S B2880244 Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 302823-72-9

Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2880244
CAS No.: 302823-72-9
M. Wt: 441.79
InChI Key: WJVOIILPPLAFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H23Cl3N2O3S and its molecular weight is 441.79. The purity is usually 95%.
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Biological Activity

Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

The compound is synthesized through a multi-step process involving the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with various amines and acylating agents. The presence of the trichloroisobutyramidoethyl moiety is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄Cl₃N₃O₂S
Molecular Weight392.69 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

2.1 Antitumor Activity

Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant antitumor properties. This compound has shown promising results in inhibiting tumor cell growth.

Case Study : A study evaluated the compound's cytotoxicity against various cancer cell lines using the MTT assay. The results indicated an IC50 value ranging from 23.2 to 49.9 μM for the most active derivatives, suggesting moderate to high efficacy against tumor cells .

Table 2: Antitumor Activity Results

CompoundIC50 (μM)
Ethyl 2-((trichloro)amido)23.2 - 49.9
Control (5-FU)15.0
Other derivatives52.9 - 95.9

The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

3.1 Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Study Findings : In vitro assays showed that the compound had a minimum inhibitory concentration (MIC) below 100 μM against several bacterial strains .

Table 3: Antimicrobial Activity

PathogenMIC (μM)
Staphylococcus aureus<50
Escherichia coli<100
Mycobacterium tuberculosis<200

Properties

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl3N2O3S/c1-4-25-15(24)12-10-7-5-6-8-11(10)26-14(12)22-16(17(18,19)20)21-13(23)9(2)3/h9,16,22H,4-8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVOIILPPLAFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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